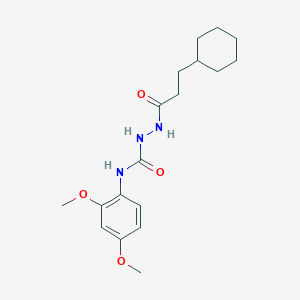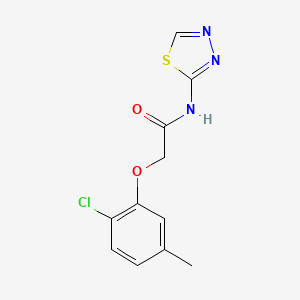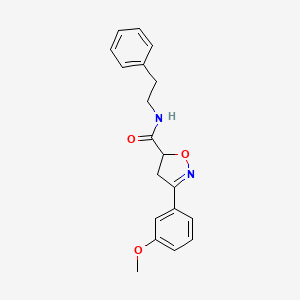![molecular formula C12H14N4O3 B4656728 1-[4-(4-nitrophenoxy)butyl]-1H-1,2,4-triazole](/img/structure/B4656728.png)
1-[4-(4-nitrophenoxy)butyl]-1H-1,2,4-triazole
Overview
Description
1-[4-(4-nitrophenoxy)butyl]-1H-1,2,4-triazole, commonly known as NPB, is a chemical compound that belongs to the class of triazole-based compounds. NPB has been widely studied for its various applications in scientific research.
Scientific Research Applications
Chemical Synthesis and Modification : In the study by Filippova et al. (2012), 4-nitro-1,2,3-triazole reacts with tert-butanol in concentrated sulfuric acid to yield 1-tert-butyl-4-nitro-1,2,3-triazole. This methodology is significant for the preparation of 1-alkyl-5-nitro-1,2,3-triazoles, demonstrating the versatility of triazoles in chemical synthesis (Filippova et al., 2012).
Metal Complex Formation : Stucky et al. (2008) investigated 3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazole based ligands. Their study involved protonation and metal complex formation, highlighting the compound's potential in forming complexes with metals, which can be valuable in materials science and catalysis (Stucky et al., 2008).
Thermal Stability Evaluation : Rao et al. (2016) explored the thermal stability and acoustic fingerprint spectra of energetic 1,2,4-triazoles, including those with nitrophenyl groups. This research is crucial for understanding the thermal behavior of triazoles, which is important in applications like propellants and explosives for rocket fuels (Rao et al., 2016).
Fungicidal Activity : A study by Bai et al. (2020) on the design and synthesis of novel 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridine moiety revealed that these compounds exhibit moderate to high fungicidal activities. This finding is significant for agricultural applications, especially in the development of new fungicides (Bai et al., 2020).
Antimicrobial Properties : Upmanyu et al. (2011) synthesized a series of 4-(substituted ethanoyl)amino-3-mercapto-5-(4-nitro)phenyl-1,2,4-triazoles and evaluated their antimicrobial activities. Such research is critical in medicinal chemistry for developing new antimicrobial agents (Upmanyu et al., 2011).
properties
IUPAC Name |
1-[4-(4-nitrophenoxy)butyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c17-16(18)11-3-5-12(6-4-11)19-8-2-1-7-15-10-13-9-14-15/h3-6,9-10H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQWRJUFLZLQBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCCCN2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Nitrophenoxy)butyl]-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[(cyclopentylamino)carbonyl]-4,5-dimethyl-2-thienyl}-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4656653.png)
![2-(3-bromo-4-hydroxy-5-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4656667.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4656672.png)
![N-(4-fluorophenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4656673.png)


![ethyl 4-(4-ethoxyphenyl)-5-methyl-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4656700.png)



![3-methyl-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4656735.png)
![2-[(3-chlorobenzyl)thio]-5,6-dimethyl-3-[3-(4-morpholinyl)propyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4656743.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea](/img/structure/B4656745.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4656753.png)